molecular formula C19H25N3O B12166563 N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide

N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide

Cat. No.: B12166563
M. Wt: 311.4 g/mol
InChI Key: KUULWKPQAXGQAA-UHFFFAOYSA-N
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Description

N-(1-azabicyclo[222]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is a complex organic compound that features a bicyclic structure fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include an indole derivative and a bicyclic amine. The key steps may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Bicyclic Amine Introduction: The bicyclic amine can be introduced via nucleophilic substitution or reductive amination.

    Amide Bond Formation: The final step involves coupling the indole derivative with the bicyclic amine using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole ring or the bicyclic amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole-3-carboxylic acid derivative, while reduction could produce a fully saturated indole ring.

Scientific Research Applications

N-(1-azabicyclo[22

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting neurological disorders or cancer.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure might be exploited in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The bicyclic structure could facilitate binding to specific sites, while the indole moiety might participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(1-azabicyclo[2.2.2]oct-3-yl)-1H-indole-3-carboxamide: Lacks the propan-2-yl group.

    1-(propan-2-yl)-1H-indole-3-carboxamide: Lacks the bicyclic amine structure.

    N-(1-azabicyclo[2.2.2]oct-3-yl)-1H-indole: Lacks the carboxamide group.

Uniqueness

The uniqueness of N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide lies in its combination of a bicyclic amine with an indole carboxamide, which may confer specific biological activity or chemical reactivity not seen in similar compounds.

Properties

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C19H25N3O/c1-13(2)22-11-16(15-5-3-4-6-18(15)22)19(23)20-17-12-21-9-7-14(17)8-10-21/h3-6,11,13-14,17H,7-10,12H2,1-2H3,(H,20,23)

InChI Key

KUULWKPQAXGQAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3CN4CCC3CC4

Origin of Product

United States

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